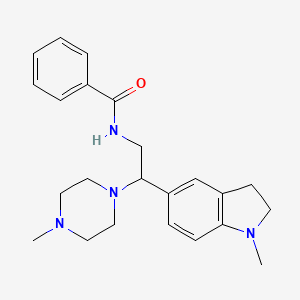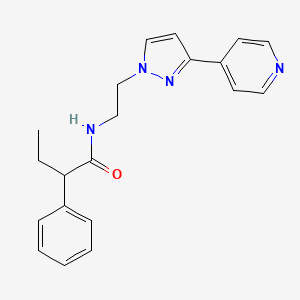![molecular formula C7H5BrF3N3S B2945408 6-(Trifluoromethyl)-[1,3]thiazolo[4,5-b]pyridin-2-amine hydrobromide CAS No. 1354448-66-0](/img/structure/B2945408.png)
6-(Trifluoromethyl)-[1,3]thiazolo[4,5-b]pyridin-2-amine hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“6-(Trifluoromethyl)-[1,3]thiazolo[4,5-b]pyridin-2-amine” is a chemical compound with the CAS Number: 1206250-52-3 . It has a molecular weight of 219.19 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C7H4F3N3S/c8-7(9,10)3-1-4-5(12-2-3)13-6(11)14-4/h1-2H,(H2,11,12,13) . This code provides a unique representation of the molecule’s structure.
Physical and Chemical Properties Analysis
As mentioned earlier, this compound is a powder that is stored at room temperature .
Wissenschaftliche Forschungsanwendungen
Synthesis and Derivative Formation
This compound has been involved in the synthesis of various derivatives, highlighting its versatility as a precursor in chemical reactions. Rateb et al. (2014) detailed its reaction with different active methylene compounds to afford pyridopyrazolopyrimidine derivatives. Such reactions demonstrate its utility in creating complex molecular structures potentially useful in medicinal chemistry and material science Rateb, 2014.
Structural Characterization
In the realm of structural chemistry, Böck et al. (2021) provided insights into the protonation sites and hydrogen bonding in mono-hydrobromide salts of N,4-diheteroaryl 2-aminothiazoles, including similar compounds. Their work underscores the compound's role in understanding intermolecular interactions, which are crucial for designing drugs and materials with specific properties Böck et al., 2021.
Biological Activity
Research into the biological activities of derivatives provides a window into the therapeutic potential of the core structure. Hafez and El-Gazzar (2020) synthesized novel pyridine derivatives with potential anticancer properties. Their work exemplifies how modifications of the base structure could lead to compounds with significant biological activity, underscoring the importance of such chemical frameworks in drug discovery Hafez & El-Gazzar, 2020.
Anticancer Evaluations
Further extending its applicability in cancer research, Abdo and Kamel (2015) investigated the synthesis of derivatives and their in vitro anticancer activity against various cancer cell lines. Their findings suggest that certain modifications of the compound can enhance cytotoxicity against cancer cells, offering a promising avenue for the development of new anticancer agents Abdo & Kamel, 2015.
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with it include H315, H319, and H335 , which correspond to skin irritation, eye irritation, and respiratory irritation, respectively. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Wirkmechanismus
Target of Action
Similar compounds have been used in the synthesis of selective inhibitors of urokinase plasminogen activator, a serine protease that plays a key role in tissue remodeling, wound healing, and cancer metastasis .
Mode of Action
Based on its structural similarity to other thiazolo[4,5-b]pyridines, it may interact with its targets through hydrogen bonding and hydrophobic interactions, leading to changes in the target’s function .
Biochemical Pathways
Thiazolo[4,5-b]pyridines, in general, have been reported to possess a broad spectrum of pharmacological activities, suggesting they may interact with multiple pathways .
Result of Action
Thiazolo[4,5-b]pyridines have been reported to exhibit antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities .
Biochemische Analyse
Biochemical Properties
It is known that this compound can interact with various enzymes and proteins
Molecular Mechanism
It is hypothesized that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Eigenschaften
IUPAC Name |
6-(trifluoromethyl)-[1,3]thiazolo[4,5-b]pyridin-2-amine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3N3S.BrH/c8-7(9,10)3-1-4-5(12-2-3)13-6(11)14-4;/h1-2H,(H2,11,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVWUDYPBGQGKFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1SC(=N2)N)C(F)(F)F.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(Difluoromethyl)pyrazolo[1,5-a]pyridine-7-carboxylic acid](/img/structure/B2945326.png)
![1-(4-Chlorophenyl)-3-[(2-{[3-(4-chlorophenyl)-3-oxopropyl]sulfanyl}ethyl)sulfanyl]-1-propanone](/img/structure/B2945328.png)

![2-{5-[(4-Chlorophenoxy)methyl]furan-2-yl}-5-{[2-(4-methoxyphenyl)ethyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B2945331.png)

![3-((1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperidin-4-yl)methyl)-4-(2-fluorophenyl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2945333.png)
![N-[Bis(2-methylphenyl)methyl]oxirane-2-carboxamide](/img/structure/B2945335.png)
![6-[2-(Dimethylsulfamoylamino)ethyl]-2-(4-methoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazole](/img/structure/B2945339.png)
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)-[1,4'-bipiperidin]-1'-yl)methanone](/img/structure/B2945340.png)

![1-[4-(Phenylsulfinyl)phenyl]-1-ethanone](/img/structure/B2945343.png)
![N-(4-methoxybenzyl)-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carboxamide](/img/structure/B2945346.png)

![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(2-(trifluoromethoxy)phenyl)methanone](/img/structure/B2945348.png)
